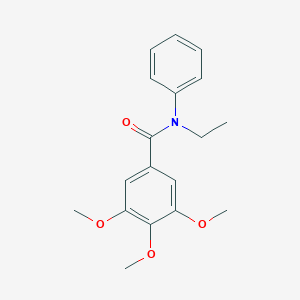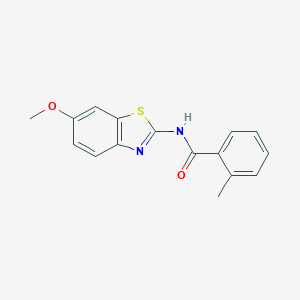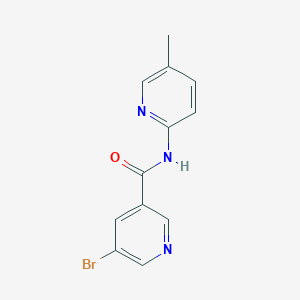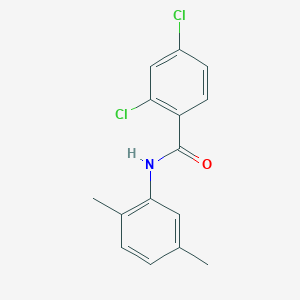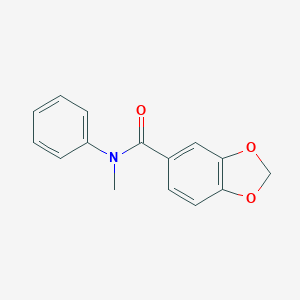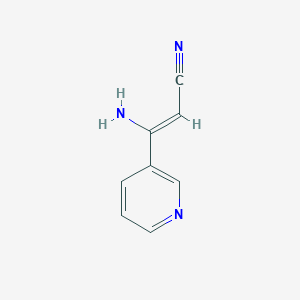
3-Amino-3-(3-pyridinyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(3-pyridinyl)acrylonitrile, also known as APAN, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. APAN is a nitrogen-containing heterocyclic compound that possesses a pyridine ring and a cyano group attached to an acrylonitrile moiety.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(3-pyridinyl)acrylonitrile is not well understood, but it is believed to involve the inhibition of certain enzymes involved in cellular metabolism, such as DNA polymerase and RNA polymerase. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and physiological effects:
3-Amino-3-(3-pyridinyl)acrylonitrile has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular metabolism. In addition, 3-Amino-3-(3-pyridinyl)acrylonitrile has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Amino-3-(3-pyridinyl)acrylonitrile is its versatility in synthetic applications, as it can be easily modified to introduce various functional groups. In addition, 3-Amino-3-(3-pyridinyl)acrylonitrile has been shown to exhibit low toxicity in vitro and in vivo, making it a safe and promising candidate for further development. However, one of the limitations of 3-Amino-3-(3-pyridinyl)acrylonitrile is its relatively low solubility in common organic solvents, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3-Amino-3-(3-pyridinyl)acrylonitrile, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its potential applications in material science and organic synthesis. In addition, further studies are needed to elucidate the mechanism of action of 3-Amino-3-(3-pyridinyl)acrylonitrile and to identify its molecular targets.
Synthesemethoden
The synthesis of 3-Amino-3-(3-pyridinyl)acrylonitrile can be achieved through a variety of methods, including the reaction of cyanoacetic acid with 3-pyridinylamine, the reaction of ethyl cyanoacetate with 3-pyridinylamine, or the reaction of ethyl cyanoacetate with 3-aminopyridine. Among these methods, the reaction of cyanoacetic acid with 3-pyridinylamine has been reported to be the most efficient, yielding 3-Amino-3-(3-pyridinyl)acrylonitrile in high purity and yield.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(3-pyridinyl)acrylonitrile has been widely studied for its potential applications in medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-Amino-3-(3-pyridinyl)acrylonitrile has been shown to possess antitumor, antiviral, and antibacterial activities. In material science, 3-Amino-3-(3-pyridinyl)acrylonitrile has been used as a precursor for the synthesis of various functional materials, such as fluorescent dyes, liquid crystals, and polymers. In organic synthesis, 3-Amino-3-(3-pyridinyl)acrylonitrile has been used as a building block for the synthesis of various heterocyclic compounds.
Eigenschaften
Molekularformel |
C8H7N3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(Z)-3-amino-3-pyridin-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H7N3/c9-4-3-8(10)7-2-1-5-11-6-7/h1-3,5-6H,10H2/b8-3- |
InChI-Schlüssel |
LYVMPDNCWIHLDR-BAQGIRSFSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C(=C/C#N)/N |
SMILES |
C1=CC(=CN=C1)C(=CC#N)N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=CC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



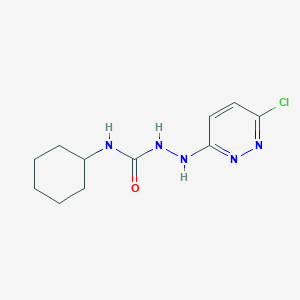

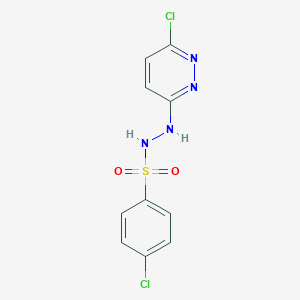
![6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263764.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263765.png)
![methyl {[1-(methylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetate](/img/structure/B263769.png)
